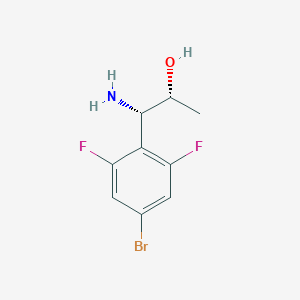

(1S,2R)-1-Amino-1-(4-bromo-2,6-difluorophenyl)propan-2-OL

Description

“(1S,2R)-1-Amino-1-(4-bromo-2,6-difluorophenyl)propan-2-OL” is a chiral amino alcohol derivative featuring a halogenated aromatic ring. Its structure includes a 4-bromo-2,6-difluorophenyl group attached to a propan-2-ol backbone with (1S,2R) stereochemistry. Structural analogs, such as chloro-substituted variants and related amino propanol derivatives, have demonstrated bioactivity in cardiovascular and neurological contexts .

Properties

Molecular Formula |

C9H10BrF2NO |

|---|---|

Molecular Weight |

266.08 g/mol |

IUPAC Name |

(1S,2R)-1-amino-1-(4-bromo-2,6-difluorophenyl)propan-2-ol |

InChI |

InChI=1S/C9H10BrF2NO/c1-4(14)9(13)8-6(11)2-5(10)3-7(8)12/h2-4,9,14H,13H2,1H3/t4-,9-/m1/s1 |

InChI Key |

MFAKSCMQXMQSKT-ALFREKQPSA-N |

Isomeric SMILES |

C[C@H]([C@H](C1=C(C=C(C=C1F)Br)F)N)O |

Canonical SMILES |

CC(C(C1=C(C=C(C=C1F)Br)F)N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-1-Amino-1-(4-bromo-2,6-difluorophenyl)propan-2-OL typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2,6-difluorobenzene.

Formation of Intermediate: The intermediate compound is formed through a series of reactions, including halogenation and nucleophilic substitution.

Chiral Resolution: The chiral centers are introduced using chiral catalysts or resolving agents to obtain the desired stereochemistry.

Final Product: The final product is obtained through purification techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-1-Amino-1-(4-bromo-2,6-difluorophenyl)propan-2-OL can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different amines or alcohols.

Substitution: Halogen substituents can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions may produce various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1S,2R)-1-Amino-1-(4-bromo-2,6-difluorophenyl)propan-2-OL is used as a building block for synthesizing more complex molecules. Its chiral nature makes it valuable for studying stereochemistry and enantioselective reactions.

Biology

In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its structural features allow it to act as a ligand for various biological targets.

Medicine

In medicinal chemistry, (1S,2R)-1-Amino-1-(4-bromo-2,6-difluorophenyl)propan-2-OL may be investigated for its potential therapeutic properties. It could serve as a lead compound for developing new drugs targeting specific diseases.

Industry

In the industrial sector, this compound may be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its unique properties make it suitable for various applications.

Mechanism of Action

The mechanism of action of (1S,2R)-1-Amino-1-(4-bromo-2,6-difluorophenyl)propan-2-OL involves its interaction with molecular targets such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds, while the halogen substituents may participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to specific biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Halogen-Substituted Analogs

The chloro-substituted analog, “(1S,2R)-1-Amino-1-(4-chloro-2,6-difluorophenyl)propan-2-OL” (), shares the same core structure but replaces bromine with chlorine. Key differences include:

- Electron-Withdrawing Effects : Both halogens are electron-withdrawing, but bromine’s larger size may induce greater steric hindrance, affecting binding to target receptors.

- Metabolic Stability : Bromine’s stronger carbon-halogen bond could improve metabolic stability relative to chlorine, though empirical data are lacking .

Aryl-Substituted Amino Propanol Derivatives

Compounds such as “(2R,S)-1-(4-methoxy-6-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol” () differ in their aromatic systems but retain the amino propanol moiety. Key comparisons include:

- Aromatic System : The indolyloxy group in introduces heterocyclic complexity and methoxy substituents, which enhance π-π stacking and hydrogen bonding capabilities compared to the halogenated phenyl group in the target compound.

- Bioactivity: These indolyloxy derivatives exhibit α1-, α2-, and β1-adrenoceptor binding, antiarrhythmic activity, and spasmolytic effects, suggesting the amino propanol scaffold is critical for cardiovascular activity .

- Synthetic Yields : The indolyloxy compounds were synthesized with 68–70% yields, indicating feasible scalability for analogs like the bromo-substituted target .

Functional Group and Stereochemical Considerations

- Amino Propanol Moiety: This group is conserved across all compared compounds and is likely essential for interactions with adrenoceptors or ion channels.

- Stereochemistry: The (1S,2R) configuration in the target compound may confer enantioselective binding, as seen in other chiral amino alcohols .

Data Tables

Table 1: Structural and Biological Comparison of Amino Propanol Derivatives

Research Findings and Discussion

- Adrenoceptor Binding: Indolyloxy derivatives () show significant β1-adrenoceptor affinity, suggesting the target bromo compound may share this activity, though steric effects from bromine could alter binding kinetics .

- Antiarrhythmic Potential: The spasmolytic and antiarrhythmic effects of methoxy-substituted analogs highlight the amino propanol scaffold’s versatility, warranting testing of the bromo compound in similar assays .

- Synthetic Feasibility : High yields (68–70%) for indolyloxy analogs () suggest the bromo compound’s synthesis could be optimized for preclinical studies .

Biological Activity

(1S,2R)-1-Amino-1-(4-bromo-2,6-difluorophenyl)propan-2-OL is an organic compound notable for its complex structure and significant biological activity. Characterized by its molecular formula and a molecular weight of 266.08 g/mol, this compound features a chiral center, an amino group, a hydroxyl group, and a phenyl ring with halogen substitutions that contribute to its reactivity and biological properties.

Structural Characteristics

The unique arrangement of functional groups in (1S,2R)-1-amino-1-(4-bromo-2,6-difluorophenyl)propan-2-OL enhances its biological activity. The presence of both an amino and a hydroxyl group allows for various interactions with biological targets. Its stereochemistry is critical in determining its pharmacological effects, as evidenced by studies comparing it to structurally similar compounds.

Biological Activity

Research has indicated that (1S,2R)-1-amino-1-(4-bromo-2,6-difluorophenyl)propan-2-OL exhibits significant biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of certain bacterial strains. The mechanism appears to involve interference with bacterial metabolic pathways.

- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic processes. For instance, it has shown promise in inhibiting glyoxalase I, which plays a role in detoxifying methylglyoxal in bacteria .

Case Studies

Several studies have explored the biological effects of (1S,2R)-1-amino-1-(4-bromo-2,6-difluorophenyl)propan-2-OL:

- Study on Antimicrobial Properties : A recent study evaluated the compound's efficacy against various bacterial strains. The results indicated that it effectively reduced bacterial viability at concentrations as low as 10 µM. This suggests potential applications in developing new antimicrobial agents .

- Enzyme Interaction Analysis : In another investigation focusing on enzyme inhibition, (1S,2R)-1-amino-1-(4-bromo-2,6-difluorophenyl)propan-2-OL was found to significantly inhibit glyoxalase I with an IC50 value of approximately 0.5 µM. This inhibition was attributed to the compound's ability to bind to the enzyme's active site .

Comparative Analysis

To better understand the biological activity of (1S,2R)-1-amino-1-(4-bromo-2,6-difluorophenyl)propan-2-OL, a comparison with structurally related compounds is presented below:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| (2R)-1-(4-bromo-2,6-difluorophenyl)propan-2-amine | C9H10BrF2N | Lacks hydroxyl group; primarily an amine | Moderate antibacterial activity |

| (1R,2R)-1-Amino-1-(4-bromo-2,6-difluorophenyl)propan-2-OL | C9H10BrF2N O | Different stereochemistry; similar functional groups | Reduced enzyme inhibition |

| 4-Bromo-2,6-difluoroaniline | C7H5BrF2N | Parent structure lacking propanol side chain | Minimal biological activity |

Q & A

Q. What are the critical challenges in synthesizing (1S,2R)-1-Amino-1-(4-bromo-2,6-difluorophenyl)propan-2-OL with high stereochemical purity?

The synthesis of this compound requires precise control over stereochemistry due to the presence of multiple chiral centers and halogen substituents. Key steps include:

- Chiral resolution : Use of chiral auxiliaries or catalysts to achieve the (1S,2R) configuration, as seen in structurally similar amino-alcohol syntheses .

- Halogen stability : Bromine and fluorine substituents on the aromatic ring may require inert conditions to avoid displacement or degradation during reactions .

- Protection strategies : Amino and hydroxyl groups often require temporary protection (e.g., Boc or benzyl groups) to prevent side reactions .

Q. How does the substitution pattern (4-bromo-2,6-difluoro) on the phenyl ring influence the compound’s reactivity and solubility?

- Electron-withdrawing effects : The bromo and fluoro groups reduce electron density on the aromatic ring, directing electrophilic substitutions to specific positions and stabilizing intermediates in synthetic pathways .

- Solubility : Fluorine’s electronegativity enhances polarity, improving solubility in polar solvents (e.g., DMSO or methanol), while bromine’s bulk may reduce solubility in non-polar media .

- Comparative analysis : Analogues with trifluoromethoxy or chloro substituents show distinct solubility profiles and reaction kinetics, highlighting the unique balance of steric and electronic effects in this compound .

Advanced Research Questions

Q. What experimental design considerations are critical for studying the bioactivity of this compound in enzyme inhibition assays?

- Target selection : Prioritize enzymes sensitive to halogenated aromatic motifs, such as kinases or cytochrome P450 isoforms, based on structural similarities to bioactive analogues .

- Control experiments : Include compounds with varying halogen substitutions (e.g., 5-chloro-3-fluorophenyl derivatives) to isolate the role of bromine and difluoro groups .

- Stability monitoring : Use LC-MS or NMR to verify compound integrity during assays, as degradation (e.g., dehalogenation) could confound results .

Q. How can researchers resolve contradictions in reported bioactivity data for halogenated amino-alcohols like this compound?

- Meta-analysis : Compare studies using standardized assay conditions (e.g., pH, temperature) to identify protocol-dependent variability .

- Structural validation : Confirm stereochemistry and purity via X-ray crystallography or chiral HPLC, as impurities in diastereomers may lead to conflicting bioactivity reports .

- Computational modeling : Use molecular docking to predict binding affinities and reconcile discrepancies between in vitro and in silico results .

Q. What methodologies are recommended for analyzing the compound’s interactions with biological membranes or receptors?

- Surface plasmon resonance (SPR) : Quantify binding kinetics to immobilized receptors, leveraging the compound’s polarity for aqueous-phase measurements .

- Fluorescence anisotropy : Monitor conformational changes in labeled receptors upon binding, particularly useful for studying halogen-dependent interactions .

- MD simulations : Model membrane permeability using software like Discovery Studio, accounting for bromine’s hydrophobicity and fluorine’s polarity .

Key Recommendations for Methodological Rigor

- Stereochemical validation : Always confirm configurations via circular dichroism (CD) or single-crystal XRD to avoid mischaracterization .

- Degradation mitigation : Store the compound at -20°C under argon to prevent halogen loss or racemization .

- Collaborative benchmarking : Cross-validate bioactivity data with independent labs using shared protocols to address reproducibility challenges .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.